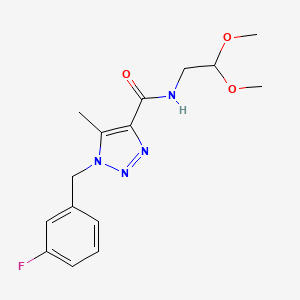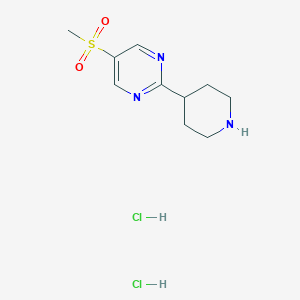
N-(2,2-dimethoxyethyl)-1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2,2-dimethoxyethyl)-1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with triazole cores have been synthesized and evaluated for various biological activities, such as inotropic effects in cardiovascular research and antitumor activities .
Synthesis Analysis
The synthesis of related triazole derivatives typically involves the condensation of different chemical moieties around the triazole ring. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides involved the use of isolated rabbit-heart preparations to evaluate the inotropic activity . Another related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized using an acid-catalyzed reaction in ethanol under reflux conditions . These methods suggest that the synthesis of N-(2,2-dimethoxyethyl)-1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would likely involve similar condensation reactions under controlled conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was elucidated using infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single-crystal X-ray diffraction, and microanalysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring itself is a versatile scaffold that can be further modified or participate in reactions such as nucleophilic substitutions or coupling reactions. The specific reactivity of N-(2,2-dimethoxyethyl)-1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would depend on the substituents attached to the triazole core and the presence of other functional groups in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a fluorine atom, as seen in the 3-fluorobenzyl moiety, can affect the compound's lipophilicity and metabolic stability . The presence of methoxy groups may influence the solubility and potential hydrogen bonding interactions. These properties are critical for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to N-(2,2-dimethoxyethyl)-1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and characterized to understand their chemical properties and potential applications. For example, Kemskiy et al. (2018) described the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-е][1,4]diazepines from 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides through intramolecular cyclization. This process highlights the versatility of triazole derivatives in synthesizing compounds with potential biological activity or material science applications (Kemskiy et al., 2018).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-[(3-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c1-10-14(15(21)17-8-13(22-2)23-3)18-19-20(10)9-11-5-4-6-12(16)7-11/h4-7,13H,8-9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAUCVOYUSNVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)

![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)
![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)


![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)